methyl 2-[(2Z)-2-[(2,3-dihydro-1,4-benzodioxine-6-carbonyl)imino]-6-methoxy-2,3-dihydro-1,3-benzothiazol-3-yl]acetate
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Overview
Description
methyl 2-[(2Z)-2-[(2,3-dihydro-1,4-benzodioxine-6-carbonyl)imino]-6-methoxy-2,3-dihydro-1,3-benzothiazol-3-yl]acetate is a complex organic compound that features a unique combination of functional groups, including a benzo[d]thiazole moiety, a methoxy group, and a dihydrobenzo[b][1,4]dioxine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-[(2Z)-2-[(2,3-dihydro-1,4-benzodioxine-6-carbonyl)imino]-6-methoxy-2,3-dihydro-1,3-benzothiazol-3-yl]acetate typically involves multiple steps, starting from commercially available precursors. One common route involves the condensation of 2,3-dihydrobenzo[b][1,4]dioxine-6-carbaldehyde with 2-aminothiophenol to form the benzo[d]thiazole core.
Industrial Production Methods
Industrial production of this compound may involve optimization of reaction conditions to maximize yield and purity. This includes controlling temperature, solvent choice, and reaction time. Continuous flow chemistry techniques can also be employed to enhance the scalability and efficiency of the synthesis .
Chemical Reactions Analysis
Types of Reactions
methyl 2-[(2Z)-2-[(2,3-dihydro-1,4-benzodioxine-6-carbonyl)imino]-6-methoxy-2,3-dihydro-1,3-benzothiazol-3-yl]acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different biological activities.
Substitution: The methoxy and ester groups can be substituted with other functional groups to create derivatives with varied properties
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can produce a variety of functionalized derivatives .
Scientific Research Applications
Chemistry
In chemistry, methyl 2-[(2Z)-2-[(2,3-dihydro-1,4-benzodioxine-6-carbonyl)imino]-6-methoxy-2,3-dihydro-1,3-benzothiazol-3-yl]acetate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery .
Biology
Its structural features make it a candidate for investigating interactions with various biological targets .
Medicine
In medicinal chemistry, this compound is explored for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting specific diseases .
Industry
In the industrial sector, this compound can be used in the production of advanced materials, such as polymers and coatings, due to its stability and functional versatility .
Mechanism of Action
The mechanism of action of methyl 2-[(2Z)-2-[(2,3-dihydro-1,4-benzodioxine-6-carbonyl)imino]-6-methoxy-2,3-dihydro-1,3-benzothiazol-3-yl]acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting their activity or modulating their function. The pathways involved may include signal transduction, metabolic regulation, or gene expression .
Comparison with Similar Compounds
Similar Compounds
2,3-Dihydrobenzo[b][1,4]dioxine-6-carbaldehyde: A precursor in the synthesis of the target compound.
2,4-Diaryl-2,3-dihydrobenzo[b][1,4]thiazepines: Structurally related compounds with similar biological activities.
Naphthalene derivatives: Compounds with similar aromatic structures and potential biological applications.
Uniqueness
methyl 2-[(2Z)-2-[(2,3-dihydro-1,4-benzodioxine-6-carbonyl)imino]-6-methoxy-2,3-dihydro-1,3-benzothiazol-3-yl]acetate is unique due to its combination of a benzo[d]thiazole core, a methoxy group, and a dihydrobenzo[b][1,4]dioxine ring. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds .
Properties
IUPAC Name |
methyl 2-[2-(2,3-dihydro-1,4-benzodioxine-6-carbonylimino)-6-methoxy-1,3-benzothiazol-3-yl]acetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N2O6S/c1-25-13-4-5-14-17(10-13)29-20(22(14)11-18(23)26-2)21-19(24)12-3-6-15-16(9-12)28-8-7-27-15/h3-6,9-10H,7-8,11H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WOLNJHOXGHLMBK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)N(C(=NC(=O)C3=CC4=C(C=C3)OCCO4)S2)CC(=O)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N2O6S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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